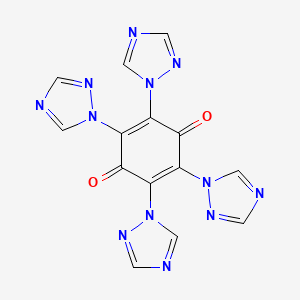
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by the presence of four 1H-1,2,4-triazol-1-yl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1-4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are carefully controlled to minimize impurities and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The triazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Tetrazole Compounds: Examples include 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine.
Uniqueness
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its multiple triazole groups attached to a cyclohexa-dione core, providing a versatile scaffold for further functionalization and applications in various fields .
Propiedades
Fórmula molecular |
C14H8N12O2 |
|---|---|
Peso molecular |
376.29 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H8N12O2/c27-13-9(23-5-15-1-19-23)10(24-6-16-2-20-24)14(28)12(26-8-18-4-22-26)11(13)25-7-17-3-21-25/h1-8H |
Clave InChI |
BGNIXBGKOCWKMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)C2=C(C(=O)C(=C(C2=O)N3C=NC=N3)N4C=NC=N4)N5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


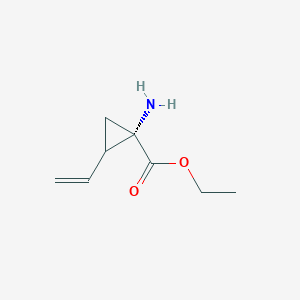



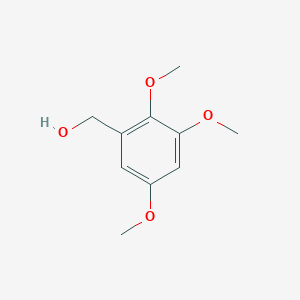
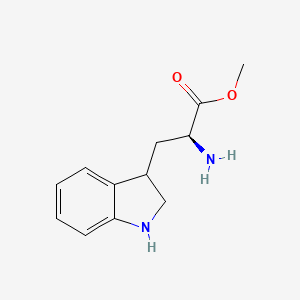
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
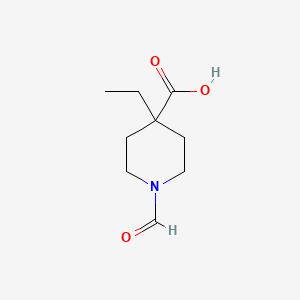

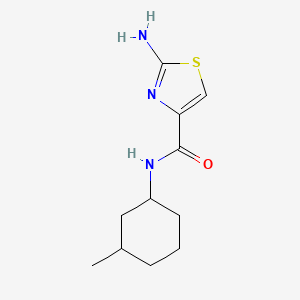
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
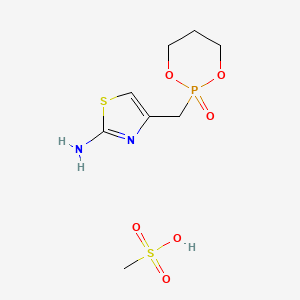
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
